(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is an acrylamide derivative featuring a benzo[1,3]dioxole moiety, a furan-substituted pyridine ring, and an acrylamide backbone. This compound is structurally distinct due to its hybrid aromatic systems and the presence of a methylene linker between the pyridine and acrylamide groups.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(8-6-14-5-7-16-18(11-14)26-13-25-16)22-12-15-3-1-9-21-20(15)17-4-2-10-24-17/h1-11H,12-13H2,(H,22,23)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODUDFLHZNOBBH-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H21NO5
- Molecular Weight : 355.39 g/mol
- IUPAC Name : (E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)prop-2-enamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing benzo[d][1,3]dioxol moieties have shown significant antiproliferative effects against various cancer cell lines.
Key Findings from Recent Research
-
Cell Line Studies :
- The compound was tested against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The results indicated promising IC50 values:
- HepG2 : 6.19 µM
- HCT116 : 5.10 µM
- MCF7 : 4.52 µM
- These values suggest that the compound exhibits greater potency than standard chemotherapeutics like doxorubicin, which has IC50 values of approximately 7.46 µM for HepG2 and 8.29 µM for HCT116 .
- The compound was tested against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The results indicated promising IC50 values:
-
Mechanism of Action :
- The anticancer mechanisms were explored through various assays:
- EGFR Inhibition : The compound demonstrated inhibition of the epidermal growth factor receptor (EGFR), a key player in cancer proliferation.
- Apoptosis Induction : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells, with involvement of mitochondrial pathways evidenced by changes in Bax and Bcl-2 protein levels .
- The anticancer mechanisms were explored through various assays:
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
| Component | Activity Contribution |
|---|---|
| Benzo[d][1,3]dioxol moiety | Enhances cytotoxicity against cancer cells |
| Furan-pyridine linkage | Modulates receptor interactions |
| Acrylamide functional group | Facilitates binding to biological targets |
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Study on Thiourea Derivatives :
- Microwave-assisted Synthesis :
Comparison with Similar Compounds
Key Observations :
- Core Structure : All analogs retain the (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide backbone, critical for π-π stacking and hydrogen bonding interactions .
- Substituent Variability : The pyridine-furan substitution in the target compound distinguishes it from analogs like 12w (pyrimidine-pyridine) and 1b (diethylamine). These modifications influence solubility, target selectivity, and metabolic stability .
- Biological Relevance : The benzothiazole analog ( ) and kinase-targeting 12w ( ) demonstrate that heterocyclic substitutions enhance binding to enzymes or receptors, suggesting the furan-pyridine group in the target compound may confer unique selectivity.
Methodological Approaches to Compound Similarity Assessment
Molecular Fingerprinting and Tanimoto/Dice Metrics
Structural similarity is often quantified using molecular fingerprints (e.g., MACCS, Morgan) and similarity coefficients (Tanimoto, Dice). For example:
- Tanimoto Similarity : A value >0.85 indicates high structural overlap, relevant for virtual screening (VS) of kinase inhibitors like gefitinib analogs .
- Cross-Reactivity: Immunoassays for structurally related acrylamides may exhibit low selectivity if the benzo[1,3]dioxole or furan groups are conserved, as seen in quaternary ammonium compounds ( ).
Activity Cliffs and Bioisosteric Replacements
- Activity Cliffs: Minor structural changes (e.g., furan vs. thiophene in ) can lead to drastic activity shifts. For instance, nitroimidazole derivatives lose antimycobacterial activity compared to nitrofurans ( ).
- Bioisosteres : Replacing the pyridine ring in the target compound with benzothiazole ( ) or pyrimidine ( ) alters electronic properties and binding affinities.
Physicochemical Data
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this acrylamide derivative, and what analytical techniques are essential for confirming its structure?
- Methodology :
-
Synthetic Route : Begin with benzo[d][1,3]dioxole-5-carbaldehyde (precursor) via Knoevenagel condensation to form (E)-acrylic acid derivatives. Subsequent amide coupling with amines (e.g., (2-(furan-2-yl)pyridin-3-yl)methanamine) uses reagents like ethyl chloroformate or carbodiimides (e.g., EDC) .
-
Characterization :
-
NMR : Key signals include aromatic protons (δ 6.7–7.5 ppm), acrylamide protons (δ 7.50, d, J = 15.2 Hz; δ 6.11, d, J = 15.2 Hz), and heterocyclic protons (e.g., furan δ 6.8–7.1 ppm) .
-
Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 356.20 [M+H]⁺) .
-
IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches .
Table 1 : Representative Yields for Acrylamide Derivatives
Precursor Coupling Reagent Solvent Yield (%) Reference Benzo[d][1,3]dioxole-5-carbaldehyde Ethyl chloroformate DCM 64.56 Analogous aldehydes EDC/DMAP THF 34–82
Q. How should researchers handle stability and storage conditions for acrylamide derivatives during experiments?
- Methodology :
- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Handling : Use glove boxes for moisture-sensitive steps; avoid prolonged exposure to ambient conditions .
Advanced Research Questions
Q. What strategies can optimize low yields in the amide coupling step during synthesis?
- Methodology :
- Reagent Selection : Replace EDC with TBTU or HATU for improved coupling efficiency .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent solubility .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate reaction rates .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions .
Q. How can contradictory NMR data between theoretical predictions and experimental results be resolved?
- Methodology :
-
Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts .
-
Tautomerism Assessment : Perform variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., enol-keto tautomers) .
-
Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals; compare with X-ray crystallography data (if available) .
Table 2 : Resolving NMR Contradictions
Issue Diagnostic Tool Example Outcome Reference Overlapping aromatic peaks HSQC Assigns proton-carbon pairs Tautomeric equilibria VT-NMR (25–80°C) Identifies dominant form
Q. What in vitro assays are suitable for evaluating biological activity, and how should solubility challenges be addressed?
- Methodology :
- Antioxidant Assays : Nitric oxide scavenging (Griess reagent) or DPPH radical quenching .
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa) with DMSO as a solubilizing agent (≤0.1% v/v) .
- Solubility Enhancement : Use co-solvents (PEG-400), surfactants (Tween-80), or cyclodextrin inclusion complexes .
Key Considerations for Experimental Design
- Reaction Monitoring : Track progress via TLC (silica gel, UV detection) or LC-MS .
- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs for NMR prediction) .
- Biological Replication : Perform triplicate assays with positive/negative controls to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
